7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound is a structurally complex molecule featuring a tricyclic core fused with a piperazine sulfonyl moiety and a 2-ethoxybenzoyl substituent. Its synthesis involves multi-step organic reactions, including the coupling of a substituted piperazine derivative with a tricyclic scaffold.
Properties
IUPAC Name |
7-[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-2-33-22-8-4-3-7-21(22)25(30)26-12-14-27(15-13-26)34(31,32)20-16-18-6-5-11-28-23(29)10-9-19(17-20)24(18)28/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJRGVRQBGSQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-ethoxybenzoyl chloride and piperazine derivatives. These intermediates are then subjected to sulfonylation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities:
- Anticancer Properties : Various studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Activity : Sulfonamide compounds are known for their antibacterial properties. The presence of the sulfonyl group in this compound suggests potential effectiveness against bacterial strains, similar to other sulfonamide derivatives which have shown moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Synthesis Methodologies
The synthesis of this compound can be approached through various organic chemistry techniques:
- Multi-Step Synthesis : The compound can be synthesized through a multi-step reaction involving the formation of the piperazine ring followed by sulfonylation and subsequent attachment of the azatricyclo framework.
- Reagents and Conditions : Typical reagents might include sulfonyl chlorides for the sulfonylation step and appropriate catalysts to facilitate cyclization reactions.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar piperazine derivatives found that certain modifications led to enhanced apoptosis in cancer cells. The study utilized assays such as MTT for cytotoxicity evaluation and flow cytometry for apoptosis analysis . The findings suggest that the introduction of specific substituents can significantly influence the biological activity.
Case Study 2: Antimicrobial Screening
Another research focused on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains. The study employed both in vitro and in vivo models to assess the antibacterial efficacy, revealing that modifications in the chemical structure can lead to improved antimicrobial properties .
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Piperazine + Sulfonamide | IC50 = 0.99 μM (BT-474) | Moderate against S. typhi |
| Compound B | Similar to target compound | Induces apoptosis | Strong against B. subtilis |
| Target Compound | 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl} | TBD | TBD |
Mechanism of Action
The mechanism of action of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with molecular targets such as histamine receptors. The compound binds to these receptors, inhibiting their activity and modulating the associated signaling pathways. This can lead to various physiological effects, including reduced inflammation and altered neurotransmitter release .
Biological Activity
The compound 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 469.6 g/mol. The compound features a complex structure that includes a piperazine ring and various functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes within the body:
- Receptor Modulation : Similar compounds have been shown to act as antagonists or partial agonists at adrenergic and serotonin receptors. For instance, piperazine derivatives often exhibit affinity for the α_2-adrenergic receptor and can influence neurotransmitter release, thereby affecting mood and anxiety levels .
- Enzyme Inhibition : The sulfonyl group in the structure may play a role in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered pharmacokinetics of co-administered drugs.
Biological Activity Overview
The biological activities of 7-{[4-(2-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one have been explored through various studies:
Antitumor Activity
Recent studies have indicated that similar piperazine derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
Research has demonstrated that compounds with similar structures can exhibit anxiolytic and antidepressant effects through their action on serotonin receptors. The modulation of these receptors is crucial for developing treatments for mood disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anxiolytic | Reduction in anxiety-like behavior in models | |
| Neuroprotective | Protection against neurodegeneration |
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antitumor Effects : A study published in the Indian Journal of Chemistry demonstrated that piperazine derivatives could inhibit tumor growth in xenograft models . The study noted a significant reduction in tumor size compared to controls.
- Anxiolytic Properties : In a clinical trial assessing the effects of piperazine derivatives on anxiety disorders, patients reported significant improvements in anxiety scores after treatment with related compounds .
- Neuroprotective Mechanisms : Research indicated that certain piperazine derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
The 3-fluorobenzoyl analog () introduces electronegativity, which could alter electronic interactions with biological targets compared to the ethoxy derivative .
Biological Activity :
- Compound 20 demonstrated 5-HTR affinity, suggesting that the piperazine-tricyclic framework is critical for interacting with serotonin receptors. The ethoxy substituent in the target compound may modulate selectivity or potency, though empirical data are lacking .
Structural Characterization: None of the analogs in the evidence have published X-ray crystallographic data, indicating a gap in understanding their precise conformational preferences.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?
A multi-step synthesis involving sulfonylation of the piperazine derivative followed by cyclization is typical. Key steps include:
- Sulfonylation : React 4-(2-ethoxybenzoyl)piperazine with sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to avoid side reactions.
- Cyclization : Use reflux conditions (e.g., toluene, 110°C) with catalytic acid for tricyclic core formation.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and monitor reaction progress via TLC or HPLC.
Q. How should researchers confirm the molecular structure after synthesis?
Combine spectroscopic and analytical methods:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to verify piperazine sulfonamide connectivity and tricyclic backbone .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate purity (>98%) by matching calculated and observed C/H/N/O percentages .
Q. What initial biological screening approaches are suitable for this compound?
- Receptor Binding Assays : Screen against serotonin receptors (e.g., 5-HT, 5-HT) using radioligand displacement assays (IC determination) .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorometric/colorimetric assays (e.g., ATPase activity with malachite green phosphate detection) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation challenges posed by the tricyclic core?
- Crystallization : Use vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals. The compound’s rigidity may require seeding or slow evaporation.
- Data Collection : Synchrotron radiation (λ = 0.8–1.0 Å) enhances resolution for bulky tricyclic systems.
- Challenges : Disorder in the ethoxybenzoyl group may necessitate constrained refinement or twinning analysis .
Q. What computational strategies address discrepancies between predicted and experimental binding affinities?
- Force Field Selection : Use OPLS3 or CHARMM36 for better piperazine-sulfonamide torsional parameterization compared to older force fields (e.g., OPLS_2005) .
- Docking Validation : Cross-validate AutoDock Vina or Glide results with MD simulations (100 ns, explicit solvent) to assess binding pose stability.
- Free Energy Calculations : Apply MM/GBSA or FEP+ to reconcile ΔG predictions with experimental IC values .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Assay Replication : Standardize buffer conditions (e.g., 10 mM PBS, pH 7.4) and validate cell line receptor expression levels via qPCR .
- Meta-Analysis : Use hierarchical clustering or PCA to identify outliers in dose-response datasets.
- Theoretical Frameworks : Link results to receptor allostery or off-target effects via cheminformatics tools (e.g., SEA, SwissTargetPrediction) .
Q. What methods optimize heterogeneous reaction conditions during sulfonylation?
Q. How can spectroscopic techniques elucidate conformational dynamics in solution?
- VT-NMR : Conduct variable-temperature NMR (25–80°C) to probe piperazine ring flipping or sulfonamide rotamerism.
- NOESY : Identify through-space correlations between the ethoxybenzoyl group and tricyclic core to map 3D structure .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
